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Compound of Interest

Compound Name: 5-Chlorobenzofuran-2(3H)-one

Cat. No.: B1589622 Get Quote

This technical guide provides an in-depth analysis of the expected spectroscopic data for 5-
Chlorobenzofuran-2(3H)-one, a molecule of interest in synthetic and medicinal chemistry. As

direct experimental spectra for this specific compound are not readily available in the public

domain, this document synthesizes predicted data based on the analysis of structurally

analogous compounds and fundamental spectroscopic principles. This approach offers a

robust framework for researchers in compound identification, verification, and quality control.

Molecular Structure and Spectroscopic Overview
5-Chlorobenzofuran-2(3H)-one belongs to the benzofuranone family, characterized by a

fused benzene and a dihydrofuranone ring system. The presence of a chlorine atom on the

aromatic ring and a lactone (cyclic ester) functionality are key structural features that dictate its

spectroscopic behavior.

Figure 1. Chemical structure of 5-Chlorobenzofuran-2(3H)-one.

This guide will systematically explore the predicted ¹H NMR, ¹³C NMR, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The predicted NMR data for 5-Chlorobenzofuran-2(3H)-one are based on

established chemical shift ranges for similar aromatic and heterocyclic systems.
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Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the aromatic and the

aliphatic protons of the dihydrofuranone ring.

Proton Assignment
Predicted Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constant

(J, Hz)

H-4 ~7.3 d ~2.0

H-6 ~7.2 dd ~8.5, 2.0

H-7 ~6.9 d ~8.5

H-3 (CH₂) ~3.7 s -

Rationale behind the predictions:

Aromatic Protons (H-4, H-6, H-7): The electron-withdrawing nature of the chlorine atom and

the lactone ring will deshield the aromatic protons, causing them to appear in the downfield

region (δ 7.0-7.5). The expected splitting pattern arises from ortho and meta couplings. H-7,

being ortho to the oxygen-bearing carbon, is expected to be the most upfield of the aromatic

protons.

Aliphatic Protons (H-3): The methylene protons at the C-3 position are adjacent to the

carbonyl group, which results in a downfield shift to around δ 3.7. These protons are

expected to appear as a singlet as there are no adjacent protons to couple with.

Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule.
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Carbon Assignment Predicted Chemical Shift (δ, ppm)

C=O (C-2) ~175

C-7a ~152

C-3a ~129

C-5 ~128

C-4 ~126

C-6 ~125

C-7 ~111

CH₂ (C-3) ~35

Rationale behind the predictions:

Carbonyl Carbon (C-2): The lactone carbonyl carbon is highly deshielded and is expected to

resonate at a very downfield position (~175 ppm).

Aromatic Carbons: The aromatic carbons will appear in the typical range of δ 110-155 ppm.

The carbon bearing the chlorine (C-5) and the carbons attached to the oxygen (C-7a) will be

significantly influenced.

Aliphatic Carbon (C-3): The methylene carbon at C-3 will be found in the aliphatic region of

the spectrum, with its chemical shift influenced by the adjacent carbonyl group.

Hypothetical NMR Experimental Protocol
A standard approach to acquiring NMR spectra for a solid sample like 5-Chlorobenzofuran-
2(3H)-one would be as follows:

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:
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Acquire a one-pulse proton spectrum.

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds,

relaxation delay of 1-5 seconds, and 16-32 scans.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters: spectral width of 220-250 ppm, acquisition time of 1-2 seconds,

relaxation delay of 2-5 seconds, and 1024-4096 scans.

NMR Workflow
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Spectral Analysis

Click to download full resolution via product page

Figure 2. A generalized workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.
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Functional Group
Predicted Absorption Band

(cm⁻¹)
Intensity

C=O (Lactone) ~1770 Strong

C-O-C (Ester) ~1250 and ~1100 Strong

C-Cl ~750 Medium

Aromatic C=C ~1600 and ~1480 Medium

Aromatic C-H ~3100-3000 Medium

Aliphatic C-H ~2950-2850 Medium

Rationale behind the predictions:

Lactone Carbonyl: The C=O stretch in a five-membered lactone ring is typically found at a

high frequency due to ring strain, expected around 1770 cm⁻¹.

Ester C-O: The C-O stretching vibrations of the ester group will give rise to strong bands in

the 1300-1000 cm⁻¹ region.

Other Functional Groups: The C-Cl, aromatic C=C, and C-H (both aromatic and aliphatic)

stretches will appear in their characteristic regions.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Predicted Mass Spectrometry Data:

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 168 for the ³⁵Cl isotope and

m/z 170 for the ³⁷Cl isotope, with a characteristic intensity ratio of approximately 3:1.

Key Fragmentation Pathways:

Loss of CO: A prominent fragment at m/z 140 (and 142) corresponding to the loss of a

carbon monoxide molecule from the lactone is anticipated.
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Loss of Cl: A fragment corresponding to the loss of a chlorine radical may also be

observed.

[M]⁺˙
m/z 168/170

[M-CO]⁺˙
m/z 140/142

- CO

[M-Cl]⁺

- Cl
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To cite this document: BenchChem. [Spectroscopic Characterization of 5-Chlorobenzofuran-
2(3H)-one: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1589622#spectroscopic-data-nmr-ir-mass-of-5-
chlorobenzofuran-2-3h-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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